Technical Guide: 3-(2-Oxopiperidin-1-yl)propanoic Acid
Technical Guide: 3-(2-Oxopiperidin-1-yl)propanoic Acid
CAS Number: 117705-04-1
Abstract
This technical guide provides a comprehensive overview of 3-(2-Oxopiperidin-1-yl)propanoic acid, a key intermediate in the synthesis of the novel oral anticoagulant, Apixaban. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, synthesis, and spectral characterization of this compound. While its primary significance lies in its role as a building block for Apixaban, this guide also explores the broader context of propanoic acid derivatives in medicinal chemistry.
Introduction
3-(2-Oxopiperidin-1-yl)propanoic acid (CAS No. 117705-04-1) is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its molecular structure, featuring a piperidinone ring linked to a propanoic acid chain, makes it a valuable synthon for the construction of more complex molecules. Most notably, it serves as a crucial intermediate in the industrial synthesis of Apixaban, a potent, selective, and orally bioavailable inhibitor of coagulation factor Xa.[1][2] Apixaban is widely used for the prevention and treatment of thromboembolic diseases.[1] Understanding the properties and synthesis of 3-(2-Oxopiperidin-1-yl)propanoic acid is therefore essential for the efficient production of this life-saving medication.
Physicochemical and Spectral Data
A summary of the known physicochemical and spectral data for 3-(2-Oxopiperidin-1-yl)propanoic acid is presented below.
| Property | Value | Reference |
| CAS Number | 117705-04-1 | |
| Molecular Formula | C₈H₁₃NO₃ | |
| Molecular Weight | 171.19 g/mol | |
| Predicted XlogP | -0.6 | [3] |
| Monoisotopic Mass | 171.08954 Da | [3] |
Mass Spectrometry:
-
MS (EI, 70 eV): m/z (%) 171 (41) [M+], 126 (28), 125 (16), 124 (11), 115 (42), 112 (34), 99 (22), 98 (49), 97 (10), 84 (100), 82 (14), 71.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for 3-(2-Oxopiperidin-1-yl)propanoic acid are not readily available in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the methylene protons of the piperidinone ring, the methylene protons of the propanoic acid chain, and a broad singlet for the carboxylic acid proton (typically in the 10-12 ppm range).
-
¹³C NMR: Resonances for the carbonyl carbons of the lactam and the carboxylic acid (typically in the 170-185 ppm region), as well as signals for the methylene carbons of the piperidinone and propanoic acid moieties.
-
IR Spectroscopy: A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretching vibration for the lactam (around 1650 cm⁻¹).[4]
Synthesis of 3-(2-Oxopiperidin-1-yl)propanoic Acid
The synthesis of 3-(2-Oxopiperidin-1-yl)propanoic acid is a key step in the overall synthesis of Apixaban. While specific, detailed industrial protocols are often proprietary, the scientific literature and patents outline the general synthetic strategies. One common approach involves the Michael addition of 2-piperidone to an acrylic acid derivative.
Experimental Protocol: A Generalized Synthetic Approach
The following is a generalized experimental protocol based on common organic synthesis methodologies for similar structures.
Materials:
-
2-Piperidone
-
Acrylic acid or its ester (e.g., ethyl acrylate)
-
A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)
-
An appropriate solvent (e.g., ethanol, tetrahydrofuran)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Reaction Setup: A solution of 2-piperidone in a suitable anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled to a suitable temperature (e.g., 0 °C), and a strong base is added portion-wise to deprotonate the nitrogen of the 2-piperidone, forming the corresponding lactam salt.
-
Michael Addition: A solution of the acrylic acid derivative in the same solvent is then added dropwise to the reaction mixture. The reaction is allowed to stir at a controlled temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Hydrolysis (if an ester is used): If an acrylic acid ester was used, the resulting ester intermediate is hydrolyzed to the carboxylic acid by adding a solution of a base (e.g., sodium hydroxide) in water and heating the mixture.
-
Workup and Purification: The reaction mixture is cooled, and the pH is adjusted with an acid to protonate the carboxylate. The aqueous layer is then extracted with a suitable organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 3-(2-Oxopiperidin-1-yl)propanoic acid can be further purified by recrystallization or column chromatography.
Role in Apixaban Synthesis
3-(2-Oxopiperidin-1-yl)propanoic acid is a pivotal intermediate in several patented synthetic routes to Apixaban.[1][5] It is typically involved in a coupling reaction with another key fragment of the Apixaban molecule. The overall synthesis of Apixaban is a multi-step process, and the efficient and high-yield production of this propanoic acid derivative is crucial for the economic viability of the entire process.
Below is a simplified workflow illustrating the position of 3-(2-Oxopiperidin-1-yl)propanoic acid in a representative Apixaban synthesis.
Caption: Simplified workflow for Apixaban synthesis.
Biological Activity Context
While 3-(2-Oxopiperidin-1-yl)propanoic acid itself is primarily valued as a synthetic intermediate, it belongs to the broader class of propanoic acid derivatives. Many compounds containing the propanoic acid moiety exhibit a wide range of biological activities. For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[6] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] Although no specific biological activity has been reported for 3-(2-Oxopiperidin-1-yl)propanoic acid, its structural features could warrant investigation in broader screening programs.
Conclusion
3-(2-Oxopiperidin-1-yl)propanoic acid is a compound of significant industrial importance due to its indispensable role in the synthesis of Apixaban. This technical guide has provided a summary of its known properties, a generalized synthetic protocol, and its context within pharmaceutical manufacturing. Further research into the specific biological activities of this molecule and the development of more efficient and sustainable synthetic routes remain areas of potential interest for the scientific community.
References
- 1. US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 3-(2-oxopiperidin-1-yl)propanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. data.epo.org [data.epo.org]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
